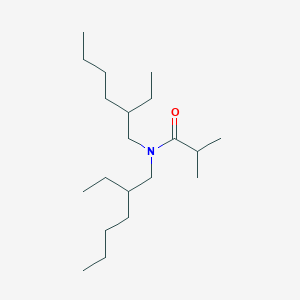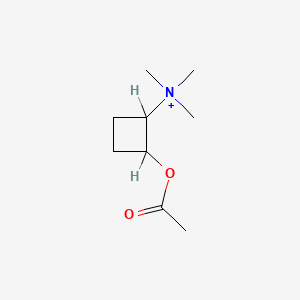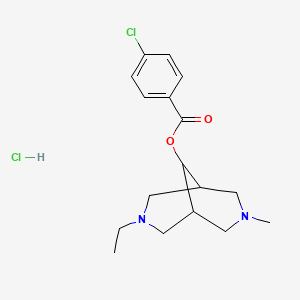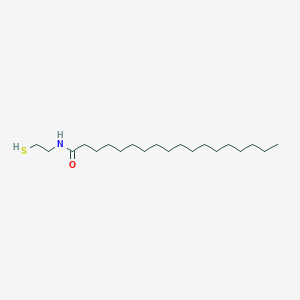
N,N-bis(2-ethylhexyl)-2-methylpropanamide
Overview
Description
N,N-bis(2-ethylhexyl)-2-methylpropanamide is an organic compound known for its unique chemical properties and applications. It is a derivative of acetamide, characterized by the presence of two ethylhexyl groups and a methyl group attached to the nitrogen atom. This compound is often used in various industrial and scientific applications due to its stability and reactivity.
Mechanism of Action
Target of Action
The primary target of N,N-bis(2-ethylhexyl)-2-methylpropanamide, also known as N523, is lithium ions . Lithium ions are targeted due to the increasing demand for lithium resources, particularly from salt lake brine .
Mode of Action
N523 interacts with lithium ions through a process known as extraction . This extraction process is diffusion-controlled, and the chemical reaction occurs at the interface region . The compound has been shown to have good lithium extraction ability and selectivity .
Biochemical Pathways
Instead, it is a physicochemical process that occurs in a solvent (such as kerosene) at a specific temperature (298.15 K) .
Pharmacokinetics
While the term pharmacokinetics is typically used to describe the ADME (Absorption, Distribution, Metabolism, Excretion) properties of drugs in the body, in this context, it refers to the extraction efficiency of N523. The lithium extraction rate can reach up to 92% under optimal extraction conditions .
Result of Action
The result of the action of N523 is the efficient extraction of lithium ions from salt lake brine . After a three-stage counter-current extraction experiment conducted over six cycles, the lithium extraction rate reached 99.89% .
Action Environment
The action of N523 is influenced by several environmental factors. The extraction process is performed at a specific temperature (298.15 K), and the extraction efficiency can be affected by the concentration of initial lithium in the aqueous phase, the volume ratio of N523 and diluent, and the phase ratio . Furthermore, the extraction thermodynamics study revealed that lithium extraction is an exothermic process, which means lower temperature promotes lithium extraction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(2-ethylhexyl)-2-methylpropanamide typically involves the reaction of 2-ethylhexylamine with 2-methylpropanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures better control over reaction parameters and improves yield and purity. The use of automated systems allows for precise control of temperature, pressure, and reactant flow rates, making the process more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
N,N-bis(2-ethylhexyl)-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Nucleophiles like sodium azide or sodium hydride in polar aprotic solvents.
Major Products Formed
Oxidation: The major products include carboxylic acids and ketones.
Reduction: The primary product is the corresponding amine.
Substitution: The products depend on the nucleophile used, such as azides or hydrides.
Scientific Research Applications
N,N-bis(2-ethylhexyl)-2-methylpropanamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals, lubricants, and plasticizers.
Comparison with Similar Compounds
Similar Compounds
- N,N-bis(2-ethylhexyl)acetamide
- N,N-bis(2-ethylhexyl)formamide
- N,N-bis(2-ethylhexyl)butyramide
Uniqueness
N,N-bis(2-ethylhexyl)-2-methylpropanamide is unique due to its specific structural features, such as the presence of a methyl group on the propanamide backbone. This structural difference imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
IUPAC Name |
N,N-bis(2-ethylhexyl)-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H41NO/c1-7-11-13-18(9-3)15-21(20(22)17(5)6)16-19(10-4)14-12-8-2/h17-19H,7-16H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYDFWJHDNHXBRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CN(CC(CC)CCCC)C(=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H41NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40336370 | |
| Record name | Propanamide, N,N-bis(2-ethylhexyl)-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40336370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112724-95-5 | |
| Record name | Propanamide, N,N-bis(2-ethylhexyl)-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40336370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-bis(2-ethylhexyl)-2-methylpropanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-amino-5-[[3-(6-aminopurin-9-yl)-4,5-dihydroxycyclopenten-1-yl]methylsulfonio]pentanoate](/img/structure/B1211511.png)






![1-(2-chloroethyl)-1-nitroso-3-[(2R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]urea](/img/structure/B1211523.png)

